BENGHE Foundational & Exploratory

Check Availability & Pricing

Early-Phase Safety and Tolerability of
Almorexant: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Almorexant

Cat. No.: B167863

An In-depth Guide for Researchers and Drug Development Professionals

Almorexant (ACT-078573) emerged as a first-in-class dual orexin receptor antagonist (DORA)
for the treatment of insomnia.[1][2] Its novel mechanism of action, targeting the orexin system's
role in promoting wakefulness, positioned it as a promising alternative to traditional hypnotic
agents.[1] This technical guide provides a comprehensive overview of the early-phase clinical
studies that evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of
almorexant. While the clinical development of almorexant was discontinued due to side
effects observed in long-term studies, the foundational data from its early trials remain a
valuable resource for the ongoing development of orexin-targeting therapeutics.[2][3]

Mechanism of Action: Targeting the Orexin System

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R
and OX2R, is a key regulator of the sleep-wake cycle.[4] Orexin signaling promotes
wakefulness; therefore, its antagonism is a logical approach to induce sleep.[1] AImorexant is
a competitive antagonist of both OX1 and OX2 receptors, inhibiting the downstream signaling
pathways, such as intracellular Ca2+ mobilization, that are triggered by orexin binding.[2][5]
This dual antagonism was hypothesized to effectively promote the initiation and maintenance of
sleep.[1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b167863?utm_src=pdf-interest
https://www.benchchem.com/product/b167863?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20047164/
https://en.wikipedia.org/wiki/Almorexant
https://pubmed.ncbi.nlm.nih.gov/20047164/
https://www.benchchem.com/product/b167863?utm_src=pdf-body
https://www.benchchem.com/product/b167863?utm_src=pdf-body
https://en.wikipedia.org/wiki/Almorexant
https://www.clinicaltrialsarena.com/projects/almorexant/
https://www.researchgate.net/figure/Almorexant-blocks-orexin-induced-locomotion-in-C57BL-6-mice-A-Design-of-experiment_fig1_233830520
https://pubmed.ncbi.nlm.nih.gov/20047164/
https://www.benchchem.com/product/b167863?utm_src=pdf-body
https://en.wikipedia.org/wiki/Almorexant
https://www.selleckchem.com/products/almorexant-hcl.html
https://pubmed.ncbi.nlm.nih.gov/20047164/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Presynaptic Orexin Neuron

Releases @
Orexin
Neuron

@
_____________

Postsynaptic Neuron

Activates

1
I

Wakefulness

Promotion
Activates

—————m————

Click to download full resolution via product page

Caption: Almorexant's mechanism of action as a dual orexin receptor antagonist.

Pharmacokinetics

Early-phase studies in healthy subjects and patients with insomnia characterized the
pharmacokinetic profile of almorexant.

Absorption and Distribution

Following oral administration, almorexant is rapidly absorbed, with the time to maximum
plasma concentration (Tmax) typically observed within 0.8 to 1.5 hours.[6][7] Plasma
concentrations then decline quickly, reaching approximately 10-20% of the maximum
concentration within 8 hours.[6][7] Almorexant is a lipophilic compound with a high log P-
value, and its absolute oral bioavailability is reported to be 11.2%, likely due to extensive first-
pass metabolism.[7]

Metabolism and Elimination

Almorexant undergoes significant metabolism, and studies in individuals with hepatic
impairment showed that exposure to the drug increased with the severity of the condition,
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suggesting that dose adjustments would be necessary in this population.[8] The terminal half-
life of almorexant is approximately 32 hours.[6]

Table 1: Summary of Almorexant Pharmacokinetic Parameters in Healthy Elderly Subjects

Parameter Value
Median Tmax (hours) 15
Distribution Half-life (hours) 1.6
Terminal Half-life (hours) 32

Data from a single-dose study in healthy elderly subjects.[6]

Safety and Tolerability

Across early-phase clinical trials, almorexant was generally well-tolerated at the doses
studied.

Adverse Events

The most frequently reported adverse events were consistent with the drug's intended sleep-
promoting effects and included somnolence, fatigue, and headache.[6][7] Muscular weakness
was noted at a higher incidence with the 400 mg dose in one study.[6] Importantly, no evidence
of cataplexy, a sudden loss of muscle tone associated with narcolepsy, was observed in these
early human studies.[1] In a study in adults with chronic primary insomnia, the adverse events
reported with almorexant were similar to those with placebo.[9]

Table 2: Common Adverse Events Reported in Early-Phase Almorexant Studies
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Adverse Event Reported in Studies
Somnolence Yes[6][7]

Fatigue Yes[6][7]

Headache Yes[6][7]

Nausea Yes[6]

Muscular Weakness (at higher doses) Yes|6]

Next-Day Performance

A key consideration for any hypnotic medication is its effect on next-day performance. Early
studies with almorexant suggested minimal residual effects. Objective pharmacodynamic tests
showed decreases in saccadic peak velocity and adaptive tracking performance, as well as
increases in body sway, particularly at the 400 mg dose.[6] However, almorexant did not
appear to have an effect on mood, calmness, or subjective perception.[6] Furthermore, studies
indicated no impairment in next-day performance.[3][9]

Pharmacodynamics and Efficacy

The pharmacodynamic effects of almorexant on sleep parameters were evaluated in several

early-phase studies.

Effects on Sleep Architecture

In a proof-of-concept study in patients with primary insomnia, almorexant demonstrated dose-
dependent improvements in sleep efficiency.[3][10] The study, which tested doses ranging from
100 mg to 400 mg, found that the 400 mg dose was associated with a mean of 411.8 minutes
of sleep compared to 342.1 minutes with placebo.[10] Almorexant was also shown to reduce
the latency to persistent sleep (LPS) and wake-after-sleep onset (WASO).[3] Polysomnography
data revealed that almorexant increased the time spent in sleep stages S2, S3, S4, and REM
sleep.[10]

Table 3: Efficacy of Almorexant in Elderly Patients with Primary Insomnia (Treatment Effect vs.

Placebo)
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) Reduction in
Mean Increase in

Mean Reduction in ] Latency to
Dose . Total Sleep Time .

WASO (minutes) . Persistent Sleep

(minutes) .
(minutes)

25 mg 10.4 14.3 Not significant
50 mg 19.2 - Not significant
100 mg 31.4 - Not significant
200 mg 46.5 55.1 10.2

Data from a randomized, controlled study in elderly patients with primary insomnia.[11]

Experimental Protocols

The early-phase evaluation of almorexant involved several key studies with specific designs

and methodologies.

Single Ascending Dose Study in Healthy Elderly
Subjects

» Design: Double-blind, placebo- and active-controlled, single-dose, ascending dose study.[6]
o Population: Healthy elderly male and female subjects.[6]

e Dosing: Separate groups of 12 subjects received single morning doses of 100 mg, 200 mg,
or 400 mg of almorexant, placebo, or zolpidem 10 mg in an 8:2:2 ratio.[6]

o Assessments: Tolerability, pharmacokinetics, and objective and subjective pharmacodynamic
measures.[6]

Dose-Finding Study in Elderly Patients with Primary
Insomnia

» Design: Prospective, randomized, double-blind, placebo-controlled, multicenter, five-period,
five-way Latin square cross-over design.[11]
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e Population: Patients aged =65 years with primary insomnia.[11]

» Dosing: Patients were randomized to one of 10 unique sequences of two-night treatments
with oral almorexant 25, 50, 100, or 200 mg, or placebo.[11]

» Primary Efficacy Endpoint: Polysomnography (PSG)-determined mean wake time after sleep
onset (WASO).[11]
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Caption: Workflow of the dose-finding study in elderly patients with primary insomnia.

Conclusion
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The early-phase clinical development of almorexant provided crucial insights into the safety,
tolerability, and efficacy of a dual orexin receptor antagonist for the treatment of insomnia.
These studies established a generally favorable short-term safety profile, characterized its
pharmacokinetic and pharmacodynamic properties, and demonstrated its sleep-promoting
effects. Although the development of almorexant was ultimately halted, the data generated
from these initial trials have been instrumental in guiding the development of subsequent orexin
receptor antagonists, contributing significantly to the evolution of novel therapeutics for sleep
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Early-Phase Safety and Tolerability of Almorexant: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167863#early-phase-safety-and-tolerability-studies-
of-almorexant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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